molecular formula C14H13F3N4O3 B400592 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 354989-64-3

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B400592
CAS RN: 354989-64-3
M. Wt: 342.27g/mol
InChI Key: YIZCHWUHWLIVOF-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as DNTF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DNTF is a small molecule that belongs to the class of pyrazole derivatives and has a molecular weight of 357.34 g/mol.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has shown promising results in various scientific research applications. It has been found to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. This compound has also been studied for its anti-cancer properties and has shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis and inflammation. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has been shown to have low toxicity and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has shown potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, there are also some limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and further studies are needed to elucidate its effects. This compound has also not been tested in human clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. Further studies are needed to fully understand the mechanism of action and the effects of this compound on various signaling pathways. Additionally, studies are needed to determine the safety and efficacy of this compound in human clinical trials. This compound has shown promising results in animal studies, and further research is needed to determine its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. It has potent anti-inflammatory and anti-cancer properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action and the effects of this compound on various signaling pathways.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves the reaction of 3,5-dimethyl-4-nitropyrazole with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution to form this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-8-13(21(23)24)9(2)20(19-8)7-12(22)18-11-6-4-3-5-10(11)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZCHWUHWLIVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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